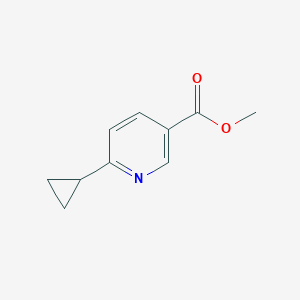
(Z)-4-Amino-2-fluoro-N'-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide is a chemical compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxybenzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The amino group is converted to a hydroxy group through a hydroxylation reaction.
Amidation: Finally, the hydroxy group is reacted with an appropriate amidating agent to form the benzimidamide structure.
Industrial Production Methods
Industrial production of (Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
(Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-fluorobenzamide
- 4-Amino-2-fluorobenzonitrile
- 4-Amino-2-fluorobenzaldehyde
Uniqueness
(Z)-4-Amino-2-fluoro-N’-hydroxybenzimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-amino-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
OUAJUUMDCVEHJR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)F)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)


![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)



